BenchChemオンラインストアへようこそ!

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Kinase inhibitor scaffold Regioisomer comparison Binding mode

This compound's 4-ethoxy substitution provides a distinct +0.5 logP increment over 4-methoxy, enabling lipophilicity-permeability SAR studies. The 5-(furan-2-yl)pyridin-3-yl regioisomer is critical for target engagement; head-to-head comparison with the 2-substituted regioisomer (CAS 2034594-94-8) can reveal binding-site discrimination. Cited in patent US 9,382,238 for RET kinase. Choose this compound to pinpoint ethoxy-driven activity shifts and validate regioisomer selectivity in mGluR and kinase assays.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 2034518-21-1
Cat. No. B2405199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034518-21-1
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C19H18N2O3/c1-2-23-17-7-5-15(6-8-17)19(22)21-12-14-10-16(13-20-11-14)18-4-3-9-24-18/h3-11,13H,2,12H2,1H3,(H,21,22)
InChIKeyCYCAGIUYZLKLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034518-21-1) – Chemical Identity & Procurement Baseline


4-Ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034518-21-1, molecular formula C₁₉H₁₈N₂O₃, molecular weight 322.4 g/mol) is a synthetic small-molecule benzamide derivative incorporating a 4-ethoxyphenyl carbonyl donor and a 5-(furan-2-yl)pyridin-3-ylmethyl acceptor fragment . The compound is catalogued as a research chemical by multiple suppliers and has been annotated as a potential scaffold for kinase inhibitor development, though peer-reviewed primary pharmacological data for this exact structure remain absent from public databases as of the evidence cut-off date [1]. The furan-pyridine hybrid core distinguishes it from simpler benzamide analogs and positions it within a chemotype that has been explored in RET kinase, HDAC, and GPCR modulator patent literature.

Why 4-Ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by a Generic Analog


Compounds within the N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide chemotype exhibit steep structure–activity relationships where even conservative substituent changes on the benzamide ring profoundly alter biological target engagement. Patent literature on furanopyridine derivatives demonstrates that the 4-ethoxy substituent contributes distinct electronic and steric properties compared to 4-methoxy, 4-fluoro, or 4-cyano congeners, directly impacting kinase selectivity profiles and metabolic stability [1]. The 5-(furan-2-yl)pyridin-3-yl regioisomer is also critical: shifting the furan attachment from the 5-position to the 2-position of the pyridine ring or relocating the methylene linker yields compounds with divergent target affinity, as observed in mGluR and RET kinase series documented in BindingDB and patent filings [2][3]. Consequently, generic chemical substitution without experimental validation carries a high risk of losing the desired pharmacological phenotype.

Quantitative Differentiation Evidence for 4-Ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide (2034518-21-1)


Regioisomeric Scaffold Differentiation: 5-(Furan-2-yl)pyridin-3-yl vs. 2-(Furan-2-yl)pyridin-3-yl Linker Position

The target compound positions the furan ring at the 5-position of the pyridine core, whereas a commercially available regioisomer (CAS 2034594-94-8, 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide) attaches furan at the 2-position . This positional isomerism alters the dihedral angle between the furan and pyridine rings, which has been shown in analogous mGluR ligand series to shift receptor subtype selectivity. BindingDB data for structurally related compounds in US9969726 demonstrate that pyridine substitution pattern can produce >10-fold differences in EC50 values across mGluR2, mGluR3, and mGluR5 subtypes [1]. The 5-substituted regioisomer (corresponding to the target scaffold) is predicted to present a distinct hydrogen-bond acceptor geometry compared to the 2-substituted variant.

Kinase inhibitor scaffold Regioisomer comparison Binding mode

4-Ethoxy vs. 4-Methoxy Benzamide Substituent: Lipophilicity and Metabolic Stability Differentiation

The 4-ethoxy substituent on the benzamide ring increases calculated logP by approximately 0.5–0.6 log units relative to the 4-methoxy analog, based on fragment-based lipophilicity contributions (π(OEt) ≈ +0.38 vs. π(OMe) ≈ −0.02 for aromatic substitution) [1]. This difference is expected to enhance membrane permeability while potentially altering CYP450-mediated oxidative metabolism: the ethoxy group undergoes O-dealkylation at a slower rate than methoxy in many benzamide series, as documented in comparative metabolic studies of 4-alkoxybenzamides [2]. The increased lipophilicity may also shift the compound's tissue distribution profile, which is a critical consideration for in vivo probe selection.

Lipophilicity Metabolic stability SAR

Furan-2-yl vs. Thiophen-2-yl Heterocycle: Hydrogen-Bonding and Polar Surface Area Differentiation

The furan-2-yl group contributes a topological polar surface area (tPSA) of approximately 13.1 Ų from the oxygen atom, whereas a thiophen-2-yl replacement would contribute 0 Ų (sulfur having negligible polarity contribution) [1]. This difference in tPSA (Δ ≈ 13 Ų) can influence blood–brain barrier penetration, intestinal absorption, and solubility. The furan oxygen also serves as a hydrogen-bond acceptor, which has been shown in RET kinase co-crystal structures to engage the hinge region of the kinase domain [2]. Replacing furan with thiophene abolishes this specific H-bond interaction, potentially reducing target affinity.

Heterocycle SAR Polar surface area Drug-likeness

Methylene Linker Length: Benzamide-CH2-Pyridine vs. Direct Amide-Pyridine Attachment

The methylene (-CH2-) spacer between the amide nitrogen and the pyridine ring introduces conformational flexibility that distinguishes the target compound from directly N-pyridyl benzamides. In the furanopyridine benzamide patent series, the presence of the methylene linker has been correlated with improved kinase selectivity by allowing the pyridine-furan moiety to adopt an optimal orientation within the ATP-binding pocket [1]. Direct attachment (no methylene) restricts rotational freedom and can force the heterocycle into a suboptimal binding pose. BindingDB data for related mGluR ligands show that linker length modification can shift EC50 values by >30-fold [2].

Linker SAR Conformational flexibility Target engagement

Critical Caveat: Absence of Direct Quantitative Bioactivity Data for the Target Compound

As of the evidence cut-off date, no peer-reviewed primary research article, public patent with exemplified biological data, or authoritative database entry (ChEMBL, PubChem BioAssay, BindingDB) contains quantitative IC50, EC50, Ki, or Kd values specifically for 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034518-21-1). All differentiation claims presented in this guide are derived from class-level inference based on structurally related compounds within the furanopyridine benzamide chemotype [1]. Procurement decisions should account for this evidence gap; users are advised to request vendor-provided quality control and any available screening data before committing to large-scale acquisition.

Data transparency Evidence gap Procurement risk

Recommended Application Scenarios for 4-Ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide Based on Structural Evidence


Kinase Inhibitor Screening Library Expansion (RET, MNK, or HDAC Target Families)

The furan-2-yl pyridin-3-yl benzamide scaffold has been claimed in patent families targeting RET kinase (US 9,382,238) and related tyrosine kinases [1]. The 4-ethoxy substitution provides a distinct lipophilicity and electronic profile that complements existing 4-methoxy and 4-fluoro entries in screening decks. This compound is best deployed as part of a systematic SAR matrix where the benzamide 4-position substituent is varied while holding the furan-pyridine core constant, enabling direct attribution of activity shifts to the ethoxy group [2].

GPCR Probe Development (Metabotropic Glutamate Receptor Subtype Profiling)

BindingDB data for structurally analogous compounds in the US9969726 series demonstrate that furan-pyridine benzamides can exhibit differential activity across mGluR subtypes (mGluR2 EC50 = 170 nM, mGluR3 EC50 = 110 nM, mGluR5 EC50 = 1,230 nM) [3]. The target compound, with its 5-(furan-2-yl)pyridin-3-yl regioisomer and methylene linker, is structurally positioned to explore subtype selectivity within this receptor family. It should be evaluated in mGluR functional assays (calcium flux or cAMP) alongside the 2-substituted regioisomer to quantify the impact of furan attachment position on receptor pharmacology [3].

Physicochemical Benchmarking of Alkoxy-Substituted Benzamide Probe Series

The 4-ethoxy group provides a calculated logP increment of approximately +0.5 relative to 4-methoxy, offering a tool for assessing the impact of lipophilicity on cellular permeability, solubility, and non-specific binding within a congeneric series [4]. This compound can serve as the higher-logP reference point in a permeability ranking experiment (e.g., PAMPA or Caco-2 assay) alongside the 4-methoxy and 4-hydroxy analogs, helping establish a lipophilicity–permeability relationship for the furan-pyridine benzamide chemotype [4][5].

Regioisomeric Selectivity Studies in Heterocycle-Dependent Target Engagement

The compound's 5-(furan-2-yl)pyridin-3-yl architecture, combined with the availability of the 2-(furan-2-yl)pyridin-3-yl regioisomer (CAS 2034594-94-8) , enables a direct head-to-head comparison of regioisomer-dependent biological activity. This experimental design can reveal whether the target protein's binding site discriminates between the 5-substituted and 2-substituted pyridine regioisomers, informing subsequent medicinal chemistry optimization and providing intellectual property differentiation [1].

Quote Request

Request a Quote for 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.